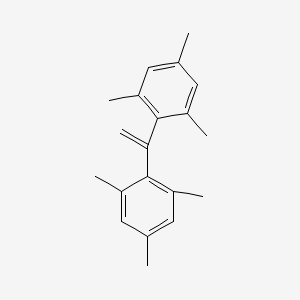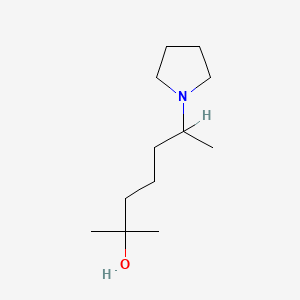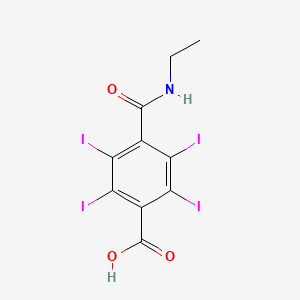
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C10H20O4 It is a member of the tetroxane family, which are cyclic peroxides These compounds are characterized by a six-membered ring containing four oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane typically involves the reaction of ethyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxirane intermediate, which subsequently undergoes cyclization to form the tetroxane ring. The reaction conditions often include low temperatures and controlled pH to ensure the stability of the peroxide intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition of the peroxide compounds during production. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the ethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohols and ketones.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The compound’s peroxide bonds are key to its reactivity, allowing it to participate in redox reactions and release oxygen.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Similar structure but with methyl groups instead of ethyl groups.
Acetone diperoxide: A well-known cyclic peroxide with similar reactivity.
Diacetone peroxide: Another cyclic peroxide with comparable properties.
Uniqueness
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is unique due to its ethyl substituents, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s solubility, stability, and reactivity compared to its methyl-substituted counterparts.
Propriétés
Numéro CAS |
33785-99-8 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3,3,6,6-tetraethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C10H20O4/c1-5-9(6-2)11-13-10(7-3,8-4)14-12-9/h5-8H2,1-4H3 |
Clé InChI |
VGCWOVJYNWNYIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OOC(OO1)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


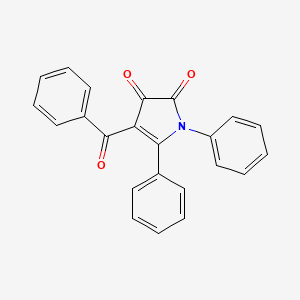
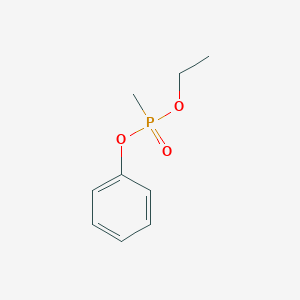
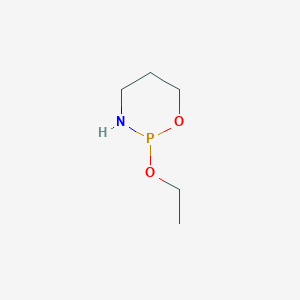
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

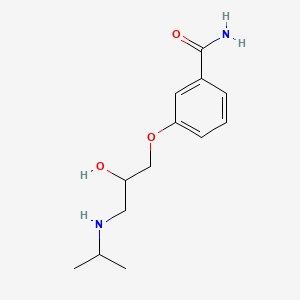
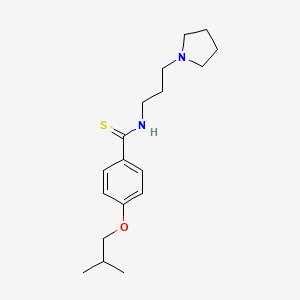
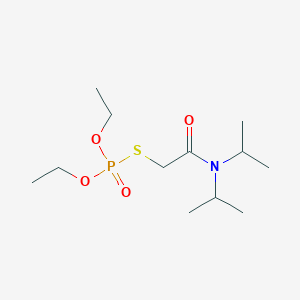
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

